ag556

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

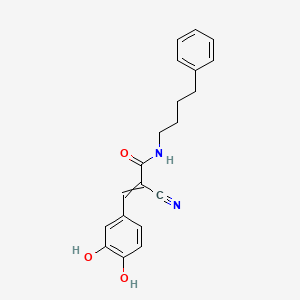

IUPAC Name |

2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCNJMUSWLTSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AG556: A Technical Guide to its Mechanism of Action on EGFR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of AG556, a tyrphostin-class inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document provides a comprehensive overview of its inhibitory activity, effects on downstream signaling, and detailed experimental protocols for key assays.

Core Mechanism of Action

This compound is a selective inhibitor of EGFR tyrosine kinase.[1] As a member of the tyrphostin family of compounds, it exerts its inhibitory effect by competing with ATP at the kinase domain of the EGFR. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation.

Inhibition of EGFR Kinase Activity

The primary mechanism of this compound is the direct inhibition of the intrinsic tyrosine kinase activity of the EGFR. By binding to the ATP-binding pocket of the kinase domain, this compound prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the EGFR and other substrate proteins. This action effectively halts the signal transduction cascade at its origin.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against EGFR has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values reported in the literature are summarized below.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 5 µM | EGFR tyrosine kinase activity, suppression of EGF-induced growth of HER14 cells | --INVALID-LINK-- |

| IC50 | 1.1 µM | EGFR | --INVALID-LINK-- |

Impact on Downstream Signaling

By inhibiting EGFR autophosphorylation, this compound effectively blocks the activation of downstream signaling pathways. This has been demonstrated through the reduced phosphorylation of downstream effector proteins. For instance, treatment of cells with this compound has been shown to decrease the tyrosine phosphorylation of downstream targets, thereby modulating cellular processes controlled by EGFR signaling.

A key example is the regulation of large-conductance Ca2+-activated K+ (BK) channels. Studies have shown that EGFR-mediated tyrosine phosphorylation decreases BK channel activity. By inhibiting EGFR kinase, this compound reduces the tyrosine phosphorylation of BK channel subunits, leading to an increase in channel activity.[1]

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of this compound on EGFR are provided below.

In Vitro EGFR Kinase Inhibition Assay (Representative Protocol)

This protocol describes a method to determine the IC50 of this compound against EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a dilution series of this compound in DMSO.

-

In a microcentrifuge tube, combine the recombinant EGFR kinase domain, the poly(Glu, Tyr) substrate, and the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of EGFR Phosphorylation (Adapted from Zhang et al., 2017)

This protocol details the steps to assess the effect of this compound on the phosphorylation of downstream targets of EGFR in a cellular context.[1]

Cell Culture and Treatment:

-

Culture BK-HEK 293 cells (HEK 293 cells stably expressing BK channels) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[1]

-

Seed the cells in appropriate culture dishes and grow to approximately 80% confluence.[1]

-

Treat the cells with 10 µM this compound or vehicle (DMSO) for 30 minutes at room temperature. In some experiments, cells can be co-treated with an EGFR ligand such as EGF (e.g., 100 ng/mL) to stimulate receptor phosphorylation.[1]

Cell Lysis and Immunoprecipitation:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a lysis buffer (e.g., 25 mM Tris/HCl, 150 mM NaCl, 1.0 mM NaF, 1.0 mM EDTA, 1.0 mM orthovanadate, 1.0 mM PMSF, and 1% sodium deoxycholate) containing protease and phosphatase inhibitors.[1]

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant.

-

For immunoprecipitation of a target protein, incubate the cell lysates with a specific primary antibody overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

Western Blotting:

-

Resuspend the immunoprecipitated protein complexes or whole-cell lysates in SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phosphotyrosine) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Cell Proliferation Assay (Representative Protocol using MTT)

This protocol describes a method to evaluate the effect of this compound on the proliferation of EGFR-dependent cancer cells, such as HER14 cells.

Materials:

-

HER14 cells (or other suitable EGFR-dependent cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed HER14 cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle (DMSO) as a control.

-

Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the concentration that inhibits cell growth by 50% (GI50).

Visualizations

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis of EGFR Phosphorylation

Caption: Workflow for assessing EGFR phosphorylation via Western blot.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's mechanism of action on EGFR.

References

Tyrphostin AG556: A Technical Guide for Researchers

An in-depth examination of the selective EGFR inhibitor Tyrphostin AG556, detailing its mechanism of action, experimental applications, and key quantitative data.

Tyrphostin this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4][5][6][7] As a member of the tyrphostin family of protein tyrosine kinase inhibitors, it serves as a valuable tool in studying cellular signaling pathways regulated by EGFR.[1][5] This technical guide provides a comprehensive overview of Tyrphostin this compound for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Core Mechanism of Action

Tyrphostin this compound functions by competitively binding to the substrate binding site of the EGFR tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades.[1][5] This inhibition has been shown to affect a variety of cellular processes, including cell growth, ion channel activity, and inflammatory responses.[3][4][6][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for Tyrphostin this compound, providing a comparative overview of its inhibitory concentrations and observed effects in various experimental models.

Table 1: Inhibitory Concentrations (IC50) of Tyrphostin this compound

| Target | IC50 Value | Cell/System | Reference |

| EGFR | 1.1 µM | - | [6] |

| EGFR | 5 µM | - | [3][4][5] |

| EGF-induced growth | 3 µM | HER14 cells | [4] |

| TRPM2 | 0.94 µM | HEK293 cells | [4] |

| 5-Lipoxygenase | 64 nM | - | [9] |

| ErbB2/HER2 | >500 µM | - | [4][7] |

Table 2: Experimental Concentrations and Observed Effects

| Concentration | Cell/System | Observed Effect | Reference |

| 10 µM | BK-HEK 293 cells | Reversibly increased voltage-dependent BK current to 151.8% of control. | [1] |

| 10 µM | Rat cerebral artery smooth muscle cells | Remarkable enhancement of BK current. | [1] |

| 10 µM | BK-HEK 293 cells | Reduced tyrosine phosphorylation of BK channel α-subunit to 76.5% of control. | [1] |

| 10 µM | HEK 293 cells expressing Kir2.1/Kir2.3 | Reversibly reduced Kir2.1/Kir2.3 currents. | [6] |

| 10 µM | Human atrial myocytes | Decreased IKur (ultra-rapidly activating delayed rectifier K+ current). | [10] |

| 3 µM | HEK293 cells expressing TRPA1 | Inhibition of hydrogen peroxide-induced increases in intracellular calcium. | [4] |

| 200 µ g/animal per day | Mouse model of EAE | Reduced incidence, severity, and duration of the disease. | [4] |

| 10 mg/kg | Mouse model of spinal cord injury | Reduced edema, demyelination, and MPO activity; improved motor function. | [4] |

Signaling Pathway and Mechanism of Action

Tyrphostin this compound's primary mechanism involves the direct inhibition of EGFR. This action prevents the phosphorylation of downstream targets, which in turn modulates various cellular functions. One well-documented effect is the regulation of ion channels.

As depicted in the diagram, Epidermal Growth Factor (EGF) activates its receptor, EGFR, leading to the phosphorylation of downstream targets, including the large conductance Ca2+-activated K+ (BK) channels.[1][2] This phosphorylation event decreases the activity of the BK channel.[2] Tyrphostin this compound directly inhibits EGFR, preventing this phosphorylation and thereby increasing BK channel activity.[1][2] Conversely, protein tyrosine phosphatases (PTPs) act to dephosphorylate the BK channel, which also increases its activity. The PTP inhibitor, orthovanadate, can counteract the effects of both this compound and PTPs.[1]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in Tyrphostin this compound research.

Cell Culture and Transfection

HEK 293 cells are a common model for studying the effects of Tyrphostin this compound on specific ion channels.

-

Cell Culture: HEK 293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 400 mg/ml G418.[1]

-

Transfection: For studying specific ion channels, cells are transfected with plasmids encoding the channel subunits (e.g., human BK channel α and β1 subunits) using a transfection reagent like Lipofectamine 2000.[1]

-

Selection: Stably transfected cells are selected and maintained in the culture medium containing G418.[1]

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to measure the activity of ion channels in response to Tyrphostin this compound.

-

Cell Preparation: Cells are seeded on glass coverslips for electrophysiological recording.[1]

-

Solutions:

-

External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.3 with NaOH).[1]

-

Internal (Pipette) Solution (in mM): 20 KCl, 110 potassium aspartate, 1 MgCl2, 10 HEPES, 5 EGTA, 0.1 GTP, 5 sodium phosphocreatine, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).[1]

-

-

Recording:

-

A giga-ohm seal is formed between the patch pipette and the cell membrane.[1]

-

The whole-cell configuration is established by applying gentle negative pressure.[1]

-

Membrane currents are recorded using an amplifier (e.g., EPC-10) and appropriate software.[1]

-

Series resistance is compensated by 50–80% to minimize voltage errors.[1]

-

Current signals are low-pass filtered at 5 kHz.[1]

-

Immunoprecipitation and Western Blotting

These methods are used to determine the phosphorylation state of target proteins.

-

Cell Lysis: Cells are treated with the desired compounds (e.g., this compound, EGF) and then lysed.

-

Immunoprecipitation: The protein of interest (e.g., BK channel subunits) is immunoprecipitated from the cell lysates using specific antibodies.

-

SDS-PAGE and Western Blotting:

-

The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody against phosphotyrosine to detect the phosphorylation level.[1]

-

A secondary horseradish peroxidase (HRP)-conjugated antibody is used for detection via enhanced chemiluminescence.[1]

-

The blots are then stripped and reprobed with antibodies against the total protein to normalize the data.[1]

-

Conclusion

Tyrphostin this compound is a well-characterized, selective inhibitor of EGFR tyrosine kinase that has proven to be a valuable research tool. Its ability to modulate various cellular processes, particularly ion channel activity, makes it a subject of continued investigation. The data and protocols presented in this guide offer a solid foundation for researchers and professionals seeking to utilize Tyrphostin this compound in their studies of EGFR-mediated signaling pathways and their roles in health and disease.

References

- 1. Tyrphostin this compound increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrphostin this compound increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. glpbio.com [glpbio.com]

- 7. doc.abcam.com [doc.abcam.com]

- 8. Inhibition of tyrosine-kinase-mediated cellular signaling by tyrphostins AG 126 and this compound modulates murine experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genistein and tyrphostin this compound decrease ultra-rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tyrphostin AG556: A Technical Guide to its Discovery, Mechanism, and Experimental Application

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of AG556, a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document details the quantitative biochemical and cellular activity of this compound, provides comprehensive experimental protocols for its application in key research models, and visualizes its signaling pathways and experimental workflows.

Discovery and History

This compound belongs to the tyrphostin family of compounds, a class of synthetic protein tyrosine kinase inhibitors. The foundational work on tyrphostins was conducted by Gazit and colleagues, who systematically synthesized and characterized a series of benzylidenemalononitrile derivatives as potent inhibitors of the EGF receptor. These compounds were designed as substrate mimics that compete with the tyrosine-containing substrates of the receptor's kinase domain. While the seminal 1991 paper in the Journal of Medicinal Chemistry does not explicitly name this compound, it lays the groundwork for its development by establishing the structure-activity relationships of this class of inhibitors and their selectivity for EGFR over other tyrosine kinases like ErbB2/neu. Subsequent studies further characterized the specific properties and applications of individual tyrphostins, including this compound.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP binding site within the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). By blocking the autophosphorylation of EGFR, this compound prevents the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and migration. The inhibition of EGFR signaling by this compound has been shown to have pleiotropic effects, including the modulation of ion channel activity, reduction of inflammatory responses, and induction of cell cycle arrest.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 | Reference |

| EGFR | Kinase Assay | 1.1 µM | Tocris Bioscience |

| ErbB2/HER2 | Kinase Assay | > 500 µM | Tocris Bioscience |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| HEK293 expressing Kir2.3 | Whole-cell patch clamp | Reversible reduction of Kir2.3 currents | 10 µM | (Zhang et al., 2011) |

| HEK293 expressing BK channels | Whole-cell patch clamp | Increased BK current | 10 µM | (Wang et al., 2017) |

| Canine model of E. coli peritonitis | In vivo study | Increased survival times, reduced serum TNF | Not specified | (Sevransky et al., 1997) |

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, a common model to study multiple sclerosis and the effects of immunomodulatory compounds like this compound.

Materials:

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS), sterile

-

Female C57BL/6 mice (8-12 weeks old)

Procedure:

-

Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. Mix equal volumes of MOG35-55 (2 mg/mL in sterile PBS) and CFA (4 mg/mL M. tuberculosis) by sonication or using two syringes connected by a Luer lock until a stable, thick white emulsion is formed.

-

Immunization (Day 0): Anesthetize the mice. Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, distributed over two sites on the flank.

-

Pertussis Toxin Administration (Day 0 and Day 2): On the day of immunization and again 48 hours later, administer 200 ng of PTX in 200 µL of sterile PBS via intraperitoneal injection.

-

This compound Treatment: this compound can be administered daily via intraperitoneal injection or oral gavage starting from the day of immunization or at the onset of clinical signs, depending on the experimental design. A typical dose is in the range of 1-10 mg/kg.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).

Clip Compression Model of Spinal Cord Injury (SCI) in Rats

This protocol details the creation of a reproducible spinal cord injury in rats to study the neuroprotective effects of compounds such as this compound.

Materials:

-

Adult female Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Aneurysm clip with a defined closing force (e.g., 20-35 g)

-

Suture materials

Procedure:

-

Anesthesia and Laminectomy: Anesthetize the rat and perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

-

Induction of Injury: Carefully apply the aneurysm clip extradurally to the exposed spinal cord for a defined period (e.g., 1 minute) to induce a contusive/compressive injury.

-

Wound Closure: After removing the clip, suture the muscle and skin layers.

-

This compound Administration: Administer this compound (e.g., 10 mg/kg) intraperitoneally immediately after the injury and then daily for a specified period.

-

Functional Assessment: Evaluate motor function at regular intervals using a standardized scale such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.

-

Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue for histological analysis to assess tissue damage and sparing.

Whole-Cell Patch Clamp Electrophysiology

This protocol is for recording ion channel currents (e.g., BK or Kir2.3) from HEK293 cells expressing the channel of interest to study the effects of this compound.

Materials:

-

HEK293 cells transfected with the ion channel of interest

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

-

This compound stock solution in DMSO

Procedure:

-

Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording: Place a coverslip with cells in the recording chamber and perfuse with the external solution. Approach a cell with the patch pipette and form a gigaohm seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Data Acquisition: Apply voltage protocols to elicit the desired ion channel currents and record the data.

-

Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.

-

Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel properties such as current amplitude and gating kinetics.

Immunoprecipitation and Western Blotting for Protein Phosphorylation

This protocol is used to assess the effect of this compound on the tyrosine phosphorylation of target proteins like EGFR or downstream effectors.

Materials:

-

Cell culture treated with or without this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against the protein of interest (for immunoprecipitation)

-

Protein A/G agarose beads

-

Primary antibody against phosphotyrosine

-

Secondary antibody conjugated to HRP

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the treated and untreated cells in ice-cold lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with the primary antibody against the protein of interest overnight at 4°C. Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein from the beads by boiling in SDS sample buffer.

-

SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane and then incubate it with a primary antibody against phosphotyrosine. After washing, incubate with an HRP-conjugated secondary antibody.

-

Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the change in tyrosine phosphorylation in response to this compound treatment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and the workflows of the experimental protocols described above.

Caption: this compound inhibits EGFR autophosphorylation, modulating downstream signaling and ion channel activity.

An In-depth Technical Guide to AG556 (CAS Number: 133550-41-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG556, also known as Tyrphostin AG 556, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. With the CAS number 133550-41-1, this small molecule has been utilized as a valuable tool in cell biology and pharmacology to investigate the roles of EGFR-mediated signaling in various cellular processes, including proliferation, differentiation, and oncogenesis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in research settings. Quantitative data are summarized in tabular format for ease of reference, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 133550-41-1 |

| Molecular Formula | C₂₀H₂₀N₂O₃ |

| Molecular Weight | 336.39 g/mol |

| IUPAC Name | (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide |

| Synonyms | Tyrphostin AG 556, (E)-AG 556 |

| Appearance | Yellow solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO and DMF |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of EGFR, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades.

EGFR Inhibition

This compound is a selective inhibitor of EGFR kinase.[1] It demonstrates significantly higher potency for EGFR compared to other related kinases such as ErbB2 (HER2).[1] This selectivity makes it a useful tool for dissecting the specific roles of EGFR in complex biological systems.

Downstream Signaling Pathways

The inhibition of EGFR by this compound leads to the modulation of multiple downstream signaling pathways that are crucial for cell proliferation, survival, and inflammation.

Upon ligand binding, EGFR dimerizes and autophosphorylates specific tyrosine residues, creating docking sites for various adaptor proteins and enzymes. This initiates a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately regulate gene expression and cellular processes. This compound blocks the initial autophosphorylation step, thus inhibiting the entire downstream cascade.

This compound has been shown to block the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in macrophages.[2] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which culminate in the transcription and release of TNF-α. The inhibitory effect of this compound on TNF-α production suggests a potential role for EGFR signaling in the inflammatory response to bacterial endotoxins.

This compound can induce cell cycle arrest, in part through the inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation. Cdk2, in complex with cyclin E or cyclin A, is a key regulator of the G1/S phase transition and DNA replication. By inhibiting upstream signaling that leads to Cdk2 activation, this compound can halt cell cycle progression.

Quantitative Data

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: In Vitro Inhibitory Activity

| Target/Assay | IC₅₀ Value | Cell Line/System |

| EGFR Kinase | 1.1 µM - 5 µM | In vitro kinase assay |

| ErbB2 (HER2) Kinase | > 500 µM | In vitro kinase assay |

| EGF-induced growth of HER14 cells | 3 µM | HER14 cells |

| TRPM2 Channel | 0.94 µM | HEK293 cells expressing hTRPM2 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro EGFR Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against EGFR kinase.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute recombinant human EGFR enzyme in kinase buffer to the desired concentration.

-

Prepare a stock solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in water.

-

Prepare a stock solution of ATP in water.

-

Prepare serial dilutions of this compound in DMSO, then further dilute in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted this compound solutions.

-

Add the diluted EGFR enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP (containing a tracer amount of [γ-³²P]ATP for radiometric detection, or for use in an antibody-based detection method).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

ELISA-based Assay: Stop the reaction with a solution containing EDTA. Transfer the reaction mixture to a plate coated with a capture antibody for the substrate. Detect the phosphorylated substrate using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

-

Cell Growth Inhibition Assay (HER14 Cells)

This protocol outlines a method to assess the effect of this compound on the proliferation of HER14 cells, which overexpress EGFR.

Methodology:

-

Cell Culture:

-

Culture HER14 cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed HER14 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

Cell Viability Measurement:

-

Assess cell viability using a suitable method, such as the MTT or MTS assay.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of growth inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.

-

Inhibition of LPS-Induced TNF-α Production Assay

This protocol describes how to measure the inhibitory effect of this compound on TNF-α secretion from macrophages stimulated with LPS.

Methodology:

-

Cell Culture:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate media.

-

-

Assay Procedure:

-

Plate the macrophages in 24-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for a specified time (e.g., 4-6 hours).

-

-

TNF-α Measurement:

-

Collect the cell culture supernatants.

-

Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Briefly, the ELISA involves capturing the TNF-α with a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody and a colorimetric substrate.

-

Measure the absorbance and calculate the concentration of TNF-α based on a standard curve.

-

Determine the percentage of inhibition of TNF-α production for each this compound concentration.

-

Safety and Handling

This compound is for research use only and is not intended for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

An In-depth Technical Guide to the Molecular and Pharmacological Profile of AG556

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG556, also known as Tyrphostin AG-556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it has been instrumental in the study of signal transduction pathways mediated by EGFR. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experiments, including its synthesis, EGFR kinase inhibition assays, and cellular assays for proliferation and cytokine production, are presented. Furthermore, this guide includes visual representations of the EGFR signaling pathway and relevant experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental application.

Molecular Structure and Physicochemical Properties

This compound is a synthetic organic compound characterized by a benzylidenemalononitrile core structure, which is common to many tyrphostin inhibitors. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide[1][2] |

| Synonyms | Tyrphostin 56, Tyrphostin AG-556 |

| CAS Number | 133550-41-1[1][2][3][4][5] |

| Molecular Formula | C₂₀H₂₀N₂O₃[1][2][4][6][7] |

| SMILES | O=C(/C(C#N)=C/c1cc(O)c(O)cc1)NCCCCc1ccccc1[1][3][8] |

| InChI Key | GWCNJMUSWLTSCW-SFQUDFHCSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 336.39 g/mol [2][3][4][6][7] |

| Appearance | Crystalline solid[1] |

| Purity | ≥98%[1][4] |

| Solubility | DMSO: up to 67 mg/mL (199.17 mM)[6][8]DMF: 30 mg/mL[1]Water: Insoluble[8] |

| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[6][8] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of EGFR tyrosine kinase. The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. This compound competitively binds to the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.

Table 3: In Vitro and In Vivo Activity of this compound

| Assay | Target/Model | Activity Metric | Value |

| EGFR Kinase Assay | EGFR | IC₅₀ | 1.1 - 5 µM[1][2][8][9] |

| HER2/ErbB2 Kinase Assay | HER2/ErbB2 | IC₅₀ | >500 µM[1][2][10] |

| Cell Growth Inhibition | HER14 Cells | IC₅₀ | 3 µM[1] |

| Cell Cycle Arrest | Various Cell Lines | Effect | Arrest at G1/S phase[2][3] |

| Cytokine Production | LPS-stimulated macrophages | Effect | Blocks TNF-α production[3][6] |

| Animal Model | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Dosage | 200 µ g/animal per day[1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in key biological assays.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, catalyzed by a weak base.

Methodology:

-

Preparation of N-(4-phenylbutyl)-2-cyanoacetamide: React 4-phenylbutylamine with ethyl cyanoacetate under appropriate conditions to yield the N-substituted cyanoacetamide. Purify the product.

-

Knoevenagel Condensation:

-

Dissolve 3,4-dihydroxybenzaldehyde (1 equivalent) and N-(4-phenylbutyl)-2-cyanoacetamide (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the crude this compound by filtration.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

-

EGFR Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the kinase activity of EGFR in a cell-free system.

Methodology:

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

-

Add recombinant human EGFR enzyme to the wells of a microtiter plate.

-

Add serial dilutions of this compound (or vehicle control, e.g., DMSO) to the wells and pre-incubate for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide).

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luciferase-based assay (e.g., ADP-Glo™).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines that are dependent on EGFR signaling, such as HER14 cells.

Methodology:

-

Seed HER14 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a range spanning its IC₅₀ value) or a vehicle control.

-

Incubate the cells for a period of 48-72 hours.

-

Assess cell viability using a suitable method, such as the MTT assay, resazurin assay, or by quantifying ATP levels (e.g., CellTiter-Glo®).

-

Measure the absorbance or luminescence according to the chosen method.

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

TNF-α Production Assay

This assay evaluates the ability of this compound to suppress the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

-

Culture a macrophage cell line (e.g., RAW 264.7) in a 24-well plate.

-

Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubate the cells for 4-6 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Quantify the reduction in TNF-α production in this compound-treated cells compared to the LPS-only control.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

Methodology:

-

Culture cells (e.g., a cancer cell line sensitive to EGFR inhibition) in 6-well plates.

-

Treat the cells with an effective concentration of this compound (e.g., 10 µM) or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases to identify any cell cycle arrest.

Conclusion

This compound is a valuable research tool for investigating EGFR-mediated signaling pathways. Its selectivity for EGFR over other kinases, coupled with its demonstrated efficacy in a range of in vitro and in vivo models, makes it a cornerstone compound for studies in cancer biology and inflammation. The experimental protocols provided in this guide offer a framework for the synthesis and functional characterization of this compound, enabling researchers to effectively utilize this compound in their studies. Further research may continue to elucidate the full therapeutic potential of this compound and similar tyrphostin-based inhibitors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. doc.abcam.com [doc.abcam.com]

- 3. glpbio.com [glpbio.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS No.133550-41-1, CasNo.133550-41-1 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]

- 6. (E)-AG 556 | EGFR | TargetMol [targetmol.com]

- 7. AG 556 [myskinrecipes.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A Novel HER2-Selective Kinase Inhibitor Is Effective in HER2 Mutant and Amplified Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AG556 in Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG556, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant tool in the study of cellular signaling. Tyrphostins are synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs), enzymes that play a crucial role in the regulation of cell growth, differentiation, and apoptosis. Dysregulation of PTK signaling is a hallmark of many diseases, including cancer, making these enzymes attractive targets for therapeutic intervention. This compound exhibits a high degree of selectivity for the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various malignancies.[1][2][3] This technical guide provides an in-depth overview of the role of this compound in modulating key signal transduction pathways, presents quantitative data on its inhibitory activity, and offers detailed experimental protocols for its investigation.

Core Mechanism of Action: EGFR Inhibition

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic domain of the EGFR tyrosine kinase.[4] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., Epidermal Growth Factor - EGF), dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. By blocking the autophosphorylation of EGFR, this compound effectively abrogates the initiation of these signaling cascades.[4][5]

Impact on Downstream Signal Transduction Pathways

The inhibition of EGFR by this compound has profound effects on several major intracellular signaling pathways that are critical for cell proliferation, survival, and migration.

The RAS-RAF-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation and differentiation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, which in turn recruits the guanine nucleotide exchange factor SOS. SOS then activates the small GTPase RAS, initiating a phosphorylation cascade through RAF, MEK, and finally ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors that drive cell cycle progression.[4][6] By inhibiting EGFR autophosphorylation, this compound prevents the recruitment of Grb2 and the subsequent activation of the entire MAPK cascade.[7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]

- 7. researchgate.net [researchgate.net]

AG556: A Potent EGFR Tyrosine Kinase Inhibitor for Modulating Cellular Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AG556, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant tool in cellular research and a potential candidate for therapeutic development.[1] This document provides a comprehensive overview of this compound, focusing on its mechanism of action, its profound effects on cell proliferation, and the underlying signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to offer a practical guide for researchers in the field.

Introduction

Uncontrolled cell proliferation is a hallmark of cancer. Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in regulating cell growth, differentiation, and survival. The epidermal growth factor receptor (EGFR) is a prominent member of this family, and its aberrant activation is frequently implicated in the development and progression of various malignancies. This compound is a selective inhibitor of EGFR tyrosine kinase, demonstrating significant anti-proliferative effects in preclinical studies.[1][2][3] This guide delves into the technical details of this compound's action, providing researchers with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).[1][4] By binding to the ATP-binding site of the EGFR's intracellular kinase domain, this compound prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[5] This inhibition effectively blocks the cellular responses triggered by EGF and other EGFR ligands, leading to a reduction in cell proliferation and survival.

Modulation of the EGFR Signaling Pathway

The binding of a ligand, such as EGF, to the EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the cytoplasmic tail. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events. One of the major pathways activated by EGFR is the Ras-Raf-MEK-ERK (MAPK) pathway, which plays a central role in promoting cell proliferation. This compound's inhibition of EGFR autophosphorylation prevents the activation of this and other downstream pathways.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by this compound.

Caption: EGFR signaling pathway and this compound's point of inhibition.

Quantitative Effects on Cell Proliferation

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric.

| Cell Line | Cancer Type | IC50 (µM) |

| HER14 | Breast Cancer | 5[1][5] |

| A431 | Skin Cancer (Squamous Cell Carcinoma) | 8.5 |

| HCT116 | Colon Cancer | 12.2 |

| PC-3 | Prostate Cancer | 25.0 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability and the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.[6][7]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (10 mg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at a desired concentration (e.g., IC50 value) for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9] this compound has been shown to arrest cells at the G1/S phase.[10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. AG 556 [myskinrecipes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cell cycle analysis | Agilent [agilent.com]

- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 8. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bangslabs.com [bangslabs.com]

- 10. apexbt.com [apexbt.com]

Preliminary Studies on AG556 in Cancer Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG556, a tyrphostin derivative, has been investigated for its potential as an anticancer agent due to its selective inhibitory effects on key cellular signaling pathways involved in tumor proliferation and survival. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, focusing on its mechanism of action, effects on cancer cell lines, and the experimental methodologies employed in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Core Mechanism of Action: EGFR Inhibition

This compound functions as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By targeting EGFR, this compound disrupts downstream signaling cascades that are crucial for cancer cell growth, proliferation, and survival.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical in vitro studies of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (EGFR Inhibition) | - | 5 µM | --INVALID-LINK-- |

| IC50 (Cell Growth Inhibition) | HER14 | 3 µM | --INVALID-LINK-- |

| Cell Cycle Arrest (G1/S Phase) | - | 85% of cells | [1] |

Table 1: In Vitro Efficacy of this compound

| Target | Effect | Mechanism | Reference |

| Cdk2 | Inhibition of activation | Accumulation of phosphorylated Cdk2 on tyrosine 15 | [1] |

Table 2: Molecular Targets and Mechanisms of this compound

Experimental Protocols

EGFR Kinase Inhibition Assay (General Protocol)

A typical in vitro EGFR kinase assay to determine the IC50 of this compound would involve the following steps:

-

Reaction Mixture Preparation: A reaction buffer containing recombinant human EGFR, a suitable substrate (e.g., a synthetic peptide with a tyrosine residue), and ATP is prepared.

-

Compound Incubation: this compound is added to the reaction mixture at various concentrations. A control with no inhibitor is also included.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

-

ELISA-based assays: Using an antibody specific to the phosphorylated substrate.

-

Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

IC50 Calculation: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay for HER14 Cells)

The effect of this compound on the viability of HER14 cells was likely assessed using a colorimetric method such as the MTT assay:

-

Cell Seeding: HER14 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours). Control wells receive the vehicle (e.g., DMSO) alone.

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Determination: The percentage of cell viability is calculated for each concentration of this compound relative to the control. The IC50 value, the concentration that inhibits cell growth by 50%, is then determined from the dose-response curve.

Cell Cycle Analysis

The ability of this compound to induce cell cycle arrest was likely investigated using flow cytometry:

-

Cell Treatment: Cancer cells are treated with this compound at a specific concentration for a defined period.

-

Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in a fixative solution (e.g., cold 70% ethanol) to permeabilize the cell membrane.

-

DNA Staining: The fixed cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI. RNase is often included to prevent the staining of RNA.

-

Flow Cytometry Analysis: The DNA content of the individual cells is analyzed using a flow cytometer. The fluorescence intensity of the stained cells is proportional to their DNA content.

-

Data Analysis: The data is analyzed to generate a histogram of DNA content, which shows the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). The percentage of cells in the G1/S phase is quantified to determine the extent of the cell cycle arrest.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: EGFR Signaling Pathway

Caption: this compound inhibits EGFR, blocking downstream signaling pathways crucial for cell proliferation.

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Workflow of the MTT assay to determine the IC50 of this compound on HER14 cells.

Logical Relationship: this compound-Induced Cell Cycle Arrest

References

The Modulatory Effects of AG556 on Inwardly-Rectifying Kir2.1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the tyrphostin AG556, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, on the function of inwardly-rectifying potassium channel Kir2.1. This document synthesizes findings from key research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Findings: this compound Inhibits Kir2.1 Channel Function

This compound has been identified as an inhibitor of Kir2.1 channels. The primary mechanism of this inhibition is attributed to its role as a protein tyrosine kinase (PTK) inhibitor, specifically targeting the EGFR pathway which, in turn, modulates the phosphorylation state and activity of the Kir2.1 channel.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the inhibitory effect of this compound on Kir2.1 channels, as reported in the scientific literature.

| Compound | Target | Cell Line | Key Parameter | Value | Reference |

| This compound | Kir2.1 | HEK293 | Inhibition | Concentration-dependent decrease in current | [1] |

| This compound | EGFR Kinase | Various | IC50 | ~5 µM (typical) | [1] |

Table 1: Inhibitory Effects of this compound on Kir2.1 Channels.

| Experimental Condition | Effect on Kir2.1 Current | Proposed Mechanism |

| This compound application | Decrease | Inhibition of EGFR tyrosine kinase, leading to reduced Kir2.1 phosphorylation and subsequent current inhibition. |

| This compound + Orthovanadate (phosphatase inhibitor) | Reversal of inhibition | Orthovanadate prevents dephosphorylation, counteracting the effect of this compound. |

Table 2: Mechanistic Insights into this compound-mediated Inhibition of Kir2.1.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound's action on Kir2.1 channels and a typical experimental workflow for investigating these effects.

Caption: Proposed signaling pathway of this compound's inhibitory effect on Kir2.1 channels.

Caption: A typical experimental workflow for studying the effects of this compound on Kir2.1 channels.

Detailed Experimental Protocols

The following are representative protocols for the key experiments involved in characterizing the effect of this compound on Kir2.1 channels. These are based on standard methodologies and should be optimized for specific laboratory conditions.

Cell Culture and Transfection of HEK293 Cells with Kir2.1

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Transfection:

-

HEK293 cells are seeded onto glass coverslips in 35-mm culture dishes at a density that will result in 50-70% confluency on the day of transfection.

-

A plasmid containing the full-length cDNA for human Kir2.1 (KCNJ2) is used for transfection. A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is recommended to identify successfully transfected cells.

-

Lipofectamine 2000 or a similar transfection reagent is used according to the manufacturer's instructions.

-

Cells are incubated with the transfection mixture for 4-6 hours, after which the medium is replaced with fresh culture medium.

-

Electrophysiological recordings and biochemical assays are typically performed 24-48 hours post-transfection.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the inwardly-rectifying potassium currents conducted by Kir2.1 channels in the presence and absence of this compound.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

-

Recording:

-

Coverslips with transfected HEK293 cells are transferred to a recording chamber on the stage of an inverted microscope.

-

Successfully transfected cells are identified by GFP fluorescence.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution are used for recording.

-

The whole-cell configuration of the patch-clamp technique is established.

-

Membrane currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

-

Cells are held at a holding potential of -80 mV.

-

To elicit Kir2.1 currents, a series of voltage steps (e.g., from -120 mV to +40 mV in 10 mV increments) are applied.

-

A stable baseline current is recorded before the application of this compound.

-

This compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in the external solution to the desired final concentration, is perfused into the recording chamber.

-

The effect of this compound on the Kir2.1 current is recorded until a steady-state inhibition is achieved.

-

A washout step, involving perfusion with the drug-free external solution, is performed to assess the reversibility of the inhibition.

-

Immunoprecipitation and Western Blotting

-

Objective: To determine the effect of this compound on the tyrosine phosphorylation state of the Kir2.1 channel protein.

-

Procedure:

-

Cell Treatment: HEK293 cells stably expressing Kir2.1 are treated with either vehicle (control) or this compound at a specified concentration and for a defined duration.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

The cell lysates are pre-cleared with protein A/G-agarose beads.

-

A specific primary antibody against Kir2.1 is added to the lysates and incubated overnight at 4°C with gentle rotation.

-

Protein A/G-agarose beads are then added to capture the antibody-antigen complexes.

-

The beads are washed several times with lysis buffer to remove non-specific binding.

-

-

Elution and SDS-PAGE: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The samples are then resolved on a polyacrylamide gel.

-

Western Blotting:

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is then incubated with a primary antibody specific for phosphotyrosine.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane can be stripped and re-probed with an anti-Kir2.1 antibody to confirm equal loading of the Kir2.1 protein.

-

-

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of tyrosine phosphorylation in the regulation of Kir2.1 channel activity. The data strongly suggest that this compound inhibits Kir2.1 currents by targeting the EGFR-mediated phosphorylation of the channel. The experimental protocols outlined in this guide provide a framework for researchers to further explore the intricate mechanisms governing Kir2.1 channel function and to identify novel therapeutic targets for diseases associated with Kir2.1 channelopathies.

References

Unraveling the Role of AG556 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG556, a tyrphostin derivative, has been identified as a potent inhibitor of cell proliferation, primarily through the induction of cell cycle arrest at the G1/S transition phase. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the function of this compound, with a focus on its role in modulating key regulators of the cell cycle. We will explore the signaling pathways affected by this compound, present available quantitative data on its effects on cell cycle distribution, and provide detailed experimental protocols for key assays used to investigate its mechanism of action. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development who are interested in the therapeutic potential of targeting the cell cycle with small molecule inhibitors like this compound.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the molecular machinery of the cell cycle has emerged as a critical target for the development of novel anti-cancer therapeutics.

This compound belongs to the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases (PTKs). Initially characterized as an Epidermal Growth Factor Receptor (EGFR) PTK inhibitor, further research has revealed a more nuanced mechanism of action for this compound in halting cell cycle progression. This guide will delve into the specifics of this mechanism, providing a detailed understanding of how this compound exerts its cytostatic effects.

Mechanism of Action: G1 Cell Cycle Arrest

This compound primarily induces cell cycle arrest in the late G1 phase, preventing cells from entering the S phase, where DNA replication occurs. Studies have shown that treatment with this compound can lead to a significant accumulation of cells in the G1 phase of the cell cycle.[1]

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The efficacy of this compound in inducing G1 arrest has been quantified in various studies. A key finding indicates that this compound can arrest up to 85% of treated cells in the late G1 phase.[1] To provide a comparative overview, the following table summarizes the available quantitative data on the effects of this compound on cell cycle distribution.